(R)-1-(3,4-Dimethylphenyl)propan-1-amine
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Overview
Description
®-1-(3,4-Dimethylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,4-dimethylphenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 3,4-dimethylphenylacetone with a chiral borane complex can yield the desired ®-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,4-Dimethylphenyl)propan-1-amine may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve high enantioselectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alkane derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
®-1-(3,4-Dimethylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This can result in various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,4-Dimethylphenyl)propan-1-amine
- 1-(3,4-Dimethylphenyl)propan-1-amine (racemic mixture)
- 1-(3,4-Dimethylphenyl)ethan-1-amine
Uniqueness
®-1-(3,4-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its (S)-enantiomer or racemic mixture. This enantioselectivity is crucial in applications where the specific interaction with molecular targets is required.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
WCTLOIPMQALXLC-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N |
Origin of Product |
United States |
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